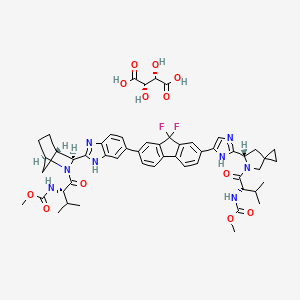

Ledipasvir D-tartrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H54F2N8O6.C4H6O6/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;5-1(3(7)8)2(6)4(9)10/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1-2,5-6H,(H,7,8)(H,9,10)/t29-,30+,38-,39-,40-,41-;1-,2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVLPYMRXLPMDX-KEAIDYLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H60F2N8O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1039.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499193-68-8 | |

| Record name | Carbamic acid, N-[(1S)-1-[[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl]-9H-fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-, methyl ester, (2S,3S)-2,3-dihydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1499193-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ledipasvir D-tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1499193688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEDIPASVIR D-TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT680T6HCQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Mechanism of Action of Ledipasvir D-Tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ledipasvir, as the D-tartrate salt, is a potent, direct-acting antiviral (DAA) agent highly effective in the treatment of chronic Hepatitis C Virus (HCV) infection.[1] It is a cornerstone of several combination therapies, most notably in a fixed-dose combination with the NS5B polymerase inhibitor sofosbuvir.[1] This technical guide provides an in-depth exploration of the core mechanism of action of Ledipasvir, focusing on its molecular interactions, the signaling pathways it disrupts, and the experimental methodologies used to elucidate its function. All quantitative data are summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Core Mechanism of Action: Inhibition of NS5A

The primary target of Ledipasvir is the HCV Non-Structural Protein 5A (NS5A), a multifunctional phosphoprotein essential for viral RNA replication and the assembly of new virions.[2][3] While NS5A has no known enzymatic activity, it functions as a critical regulator of the HCV life cycle through its interactions with both viral and host cellular proteins.[3][4]

Ledipasvir exerts its antiviral effect through direct and high-affinity binding to the NS5A protein.[5][6] This interaction is saturable and occurs with a dissociation constant in the low nanomolar range, indicating a strong and specific binding.[5][6] By binding to NS5A, Ledipasvir is postulated to prevent the hyperphosphorylation of NS5A, a crucial step for the production of viral proteins.[2] This disruption of NS5A function ultimately inhibits viral replication and assembly.[2][3]

Signaling Pathway of Ledipasvir's Action

The binding of Ledipasvir to NS5A disrupts the protein's normal function within the HCV replication complex. This complex is a membrane-associated structure where viral RNA synthesis occurs.[7] NS5A plays a pivotal role in the formation of this complex and in modulating host cell signaling pathways to create a favorable environment for viral replication.[3][4] Ledipasvir's inhibition of NS5A interferes with these processes, leading to a halt in viral propagation.

Figure 1: Ledipasvir's direct inhibition of the HCV NS5A protein.

Quantitative Analysis of Antiviral Activity

The potency of Ledipasvir has been quantified across various HCV genotypes using in vitro replicon assays. The 50% effective concentration (EC50) is a key metric for determining the antiviral activity of a compound. The following tables summarize the EC50 values of Ledipasvir against different HCV genotypes and the impact of specific resistance-associated substitutions (RASs).

| HCV Genotype | Isolate | EC50 (nM) |

| Genotype 1a | H77 | 0.031 |

| Genotype 1b | Con-1 | 0.004 |

| Genotype 2a | JFH-1 (L31) | 21 |

| J6 (M31) | 249 | |

| Genotype 2b | MD2b8-2 (L31) | 16 |

| MD2b-1 (M31) | 530 | |

| Genotype 3a | 168 | |

| Genotype 4a | 0.39 | |

| Genotype 4d | 0.29 | |

| Genotype 5a | 0.15 | |

| Genotype 6a | 0.11 - 1.1 | |

| Genotype 6e | 264 | |

| Data compiled from multiple sources.[8] |

Table 1: In Vitro Antiviral Activity of Ledipasvir Against Various HCV Genotypes.

| Genotype | Resistance-Associated Substitution (RAS) | Fold Change in EC50 |

| 1a | M28T | 25 |

| Q30H | >100 | |

| Q30R | >100 | |

| L31M | 140 | |

| Y93C | >100 | |

| Y93H | >1000 | |

| 1b | Y93H | >1000 |

| Data compiled from multiple sources.[8] |

Table 2: Impact of NS5A Resistance-Associated Substitutions on Ledipasvir Activity.

Experimental Protocols

The elucidation of Ledipasvir's mechanism of action has relied on several key experimental techniques. Detailed methodologies for these experiments are provided below.

HCV Replicon Luciferase Assay

This assay is a cornerstone for evaluating the antiviral activity of compounds against HCV replication in a cell-based system.

Objective: To determine the EC50 of Ledipasvir by measuring the inhibition of HCV replicon replication.

Methodology:

-

Cell Culture: Huh-7 human hepatoma cells harboring an HCV subgenomic replicon with a luciferase reporter gene are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

-

Compound Preparation: Ledipasvir is serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations.

-

Assay Procedure:

-

Data Acquisition:

-

After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Cell viability can be assessed in parallel using a cytotoxicity assay (e.g., MTS or CellTiter-Glo).

-

-

Data Analysis:

-

The luciferase signal is normalized to the control wells.

-

The EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.[9]

-

Figure 2: Workflow for the HCV Replicon Luciferase Assay.

Direct NS5A-Ledipasvir Binding Assay

This biochemical assay directly measures the binding affinity of Ledipasvir to the NS5A protein.

Objective: To determine the dissociation constant (Kd) and inhibition constant (Ki) of Ledipasvir for NS5A.

Methodology:

-

Protein Expression and Purification: Recombinant full-length NS5A protein with a polyhistidine tag (His-tag) is expressed in a suitable system (e.g., E. coli or insect cells) and purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

Radioligand Binding Assay:

-

Tritiated Ledipasvir ([3H]-Ledipasvir) is used as the radioligand.

-

Purified His-tagged NS5A is incubated with varying concentrations of [3H]-Ledipasvir in a binding buffer.

-

For competition assays, a fixed concentration of [3H]-Ledipasvir is incubated with NS5A in the presence of increasing concentrations of unlabeled Ledipasvir.

-

The reaction mixture is incubated to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The reaction mixture is passed through a Ni-NTA spin column to capture the His-tagged NS5A and any bound [3H]-Ledipasvir.

-

The column is washed to remove unbound radioligand.

-

-

Quantification:

-

The bound [3H]-Ledipasvir is eluted from the column.

-

The amount of radioactivity in the eluate is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

Saturation binding data are analyzed to determine the Kd.

-

Competition binding data are analyzed to determine the Ki using the Cheng-Prusoff equation.

-

Figure 3: Workflow for the Direct NS5A-Ledipasvir Binding Assay.

HCV Resistance Testing

Identifying resistance-associated substitutions (RASs) in the NS5A gene is crucial for clinical management and understanding the mechanism of drug resistance.

Objective: To detect the presence of NS5A RASs in HCV-infected patient samples.

Methodology:

-

Sample Collection: Serum or plasma is collected from HCV-infected patients.

-

RNA Extraction: HCV RNA is extracted from the patient sample.

-

Reverse Transcription and PCR (RT-PCR): The NS5A region of the HCV genome is reverse transcribed into cDNA and then amplified using PCR.

-

Sequencing: The amplified NS5A DNA is sequenced using either Sanger sequencing or next-generation sequencing (NGS).

-

Data Analysis:

-

The obtained NS5A sequence is compared to a wild-type reference sequence for the specific HCV genotype.

-

Any amino acid substitutions at known resistance-associated positions are identified.

-

References

- 1. hcvguidelines.org [hcvguidelines.org]

- 2. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 5. journals.asm.org [journals.asm.org]

- 6. Direct Binding of Ledipasvir to HCV NS5A: Mechanism of Resistance to an HCV Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hepatitis C Virus Subgenomic Replicons Induce Endoplasmic Reticulum Stress Activating an Intracellular Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

A Technical Guide to the Synthesis and Crystallization of Ledipasvir D-Tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and crystallization processes for Ledipasvir D-tartrate, a potent antiviral agent used in the treatment of Hepatitis C. The following sections detail the chemical synthesis of Ledipasvir, focusing on a convergent and efficient synthetic route, and the subsequent crystallization process to obtain the stable D-tartrate salt. This document adheres to stringent data presentation and visualization standards to facilitate understanding and replication by researchers in the field.

Ledipasvir Synthesis

The synthesis of Ledipasvir is a multi-step process that involves the preparation of key intermediates, which are then coupled to form the final molecule. A modern and efficient approach involves a late-stage cyclopropanation and difluorination, which has been shown to improve the overall yield.[1][2]

Synthetic Pathway Overview

The overall synthetic strategy for Ledipasvir can be visualized as the convergence of several key fragments. An illustrative workflow is provided below.

Caption: Convergent synthetic workflow for this compound.

Experimental Protocols

The following tables outline the detailed experimental protocols for key steps in the synthesis of Ledipasvir, based on a convergent synthetic strategy.

Table 1: Synthesis of Key Intermediates

| Step | Intermediate | Reagents and Solvents | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| 1 | Brominated Benzimidazole Intermediate | 4-bromo-1,2-diaminobenzene, 2-(azabicyclo[2.2.1]heptan-3-yl)acetic acid dihydrochloride, Eaton's reagent | 80 °C, 12 h | 85 | >98 | WO2016207915A1 |

| 2 | Difluoro-fluorene Intermediate | 2-bromo-9H-fluorene, Selectfluor®, Dichloromethane | Reflux, 24 h | 78 | >99 | [1][2] |

| 3 | Azaspiroheptane Intermediate | Diethyl aminomalonate hydrochloride, 1,2-dibromoethane, Sodium ethoxide, Ethanol | Reflux, 16 h | 65 | >97 | [1][2] |

Table 2: Assembly of Ledipasvir Free Base

| Step | Reaction | Reagents and Solvents | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| 4 | Suzuki Coupling | Brominated Benzimidazole Intermediate, Difluoro-fluorene boronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/Water | 90 °C, 8 h | 82 | >98 | WO2016207915A1 |

| 5 | Amide Coupling | Coupled Intermediate from Step 4, Azaspiroheptane Intermediate, HATU, DIPEA, DMF | Room Temperature, 12 h | 75 | >99 | [3] |

| 6 | Final Amide Coupling | Intermediate from Step 5, (S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid, HATU, DIPEA, DMF | Room Temperature, 12 h | 88 | >99 | [3] |

This compound Crystallization

The D-tartrate salt of Ledipasvir is the preferred solid form due to its improved stability and dissolution properties compared to the amorphous free base.[4] The crystallization process is a critical step in obtaining the desired polymorphic form with consistent physical properties.

Crystallization Process Workflow

The general workflow for the crystallization of this compound is depicted below.

Caption: Workflow for the crystallization of this compound.

Experimental Protocol for Crystallization

The following table provides a detailed protocol for the crystallization of Ledipasvir as its D-tartrate salt.

Table 3: this compound Crystallization Protocol

| Parameter | Details |

| Starting Material | Ledipasvir free base (>99% purity) |

| Reagent | D-(-)-Tartaric acid (1.0 - 1.2 equivalents) |

| Solvent System | A mixture of a ketone (e.g., acetone) and an alcohol (e.g., ethanol or methanol) is commonly used.[4] |

| Procedure | 1. Dissolve Ledipasvir free base in the chosen solvent system at an elevated temperature (e.g., 50-60 °C). 2. Separately, dissolve D-tartaric acid in a minimal amount of the same solvent system. 3. Add the D-tartaric acid solution to the Ledipasvir solution with stirring. 4. Heat the mixture if necessary to ensure complete dissolution. 5. Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling to 0-5 °C can increase the yield. 6. Collect the crystalline solid by filtration. 7. Wash the crystals with a small amount of cold solvent. 8. Dry the crystals under vacuum at a controlled temperature (e.g., 40-50 °C). |

| Reference | EP2855478B1[4] |

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and crystallization of this compound.

Table 4: Summary of Quantitative Data

| Parameter | Value | Method of Analysis | Reference |

| Overall Yield (Synthesis) | Approximately 20% over 8 linear steps | Gravimetric | [1] |

| Purity of Ledipasvir Free Base | >99% | HPLC | [3] |

| Purity of this compound | >99.5% | HPLC | [4] |

| Melting Point (DSC Endotherm) | ~221 °C | Differential Scanning Calorimetry (DSC) | [4] |

| XRPD Characteristic Peaks (°2θ) | 4.0, 9.1, 10.3, 12.7, 19.7, 24.0 (± 0.2) | X-ray Powder Diffraction (XRPD) | [4] |

| Moisture Content | <0.3% at 90% RH | Dynamic Vapor Sorption (DVS) | [4] |

This technical guide provides a consolidated resource for the synthesis and crystallization of this compound, drawing from publicly available scientific literature and patents. The detailed protocols and structured data are intended to support research and development efforts in the pharmaceutical industry. For further details, consulting the referenced documents is recommended.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. WO2017195147A1 - Process for the preparation of ledipasvir and intermediates thereof - Google Patents [patents.google.com]

- 4. EP2855478B1 - this compound - Google Patents [patents.google.com]

The Core Mechanism of Ledipasvir D-tartrate: An In-depth Technical Guide to NS5A Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ledipasvir, a potent direct-acting antiviral agent, has revolutionized the treatment of chronic Hepatitis C Virus (HCV) infection, particularly for genotype 1. As a cornerstone of combination therapies, its primary mechanism of action is the targeted inhibition of the viral non-structural protein 5A (NS5A). This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies that define the inhibitory action of Ledipasvir on NS5A. Quantitative data on its antiviral potency and the impact of resistance-associated substitutions are presented, alongside detailed protocols for key experimental assays. Visualizations of the relevant biological pathways and experimental workflows are included to facilitate a deeper understanding of this critical antiviral mechanism.

Introduction to Ledipasvir and its Target: NS5A

Ledipasvir is a direct-acting antiviral agent developed by Gilead Sciences for the treatment of chronic HCV infection.[1] It is most commonly used in a fixed-dose combination with Sofosbuvir, a nucleotide analog NS5B polymerase inhibitor.[2][3] Ledipasvir's therapeutic efficacy stems from its specific inhibition of the HCV NS5A protein.[4]

The NS5A protein is a zinc-binding, proline-rich phosphoprotein that is a critical component of the HCV replication complex.[5][6] While it possesses no known enzymatic activity, NS5A is essential for both viral RNA replication and the assembly of new virions.[4][7] It exists in two phosphorylated forms, a basal state (p56) and a hyperphosphorylated state (p58), and its function is modulated by this phosphorylation status.[5] NS5A interacts with various viral and host proteins to facilitate the formation of the membranous web, the site of viral replication.[1][6]

The Molecular Mechanism of NS5A Inhibition by Ledipasvir

Ledipasvir exerts its antiviral effect through direct and high-affinity binding to the NS5A protein.[8][9] This interaction disrupts the normal function of NS5A, thereby inhibiting viral replication and assembly.[4][10]

Direct Binding to NS5A Domain I

Structural and biochemical studies have revealed that Ledipasvir binds to Domain I of the NS5A protein.[11] This domain is crucial for NS5A dimerization and RNA binding, both of which are essential for its function in the replication complex.[12] The binding of Ledipasvir to this domain is thought to interfere with the proper folding and/or dimerization of NS5A, rendering it non-functional.[13]

Disruption of the HCV Replication Complex

By binding to NS5A, Ledipasvir prevents its incorporation into or proper functioning within the HCV replication complex.[14] This complex is a multi-protein machinery, including other non-structural proteins like NS3, NS4B, and the RNA-dependent RNA polymerase NS5B, that is responsible for replicating the viral genome.[5] The inhibition of NS5A function leads to a rapid decline in viral RNA levels.[15]

Interference with Virion Assembly

In addition to its role in RNA replication, NS5A is also involved in the assembly of new viral particles.[16] Ledipasvir's inhibition of NS5A also disrupts this later stage of the viral lifecycle, further contributing to its potent antiviral activity.[16]

Quantitative Analysis of Ledipasvir's Antiviral Activity

The potency of Ledipasvir has been extensively characterized in vitro using HCV replicon assays. These assays utilize cell lines that harbor self-replicating HCV RNA molecules, allowing for the direct measurement of antiviral activity.

Table 1: In Vitro Potency of Ledipasvir (EC50) against various HCV Genotypes

| HCV Genotype | Replicon System | EC50 (nM) | Reference(s) |

| 1a | H77 isolate | 0.031 | [17] |

| 1b | Con-1 isolate | 0.004 | [17] |

| 2a | JFH-1 (L31) | 21 | [17] |

| 2a | J6 (M31) | 249 | [17] |

| 2b | MD2b8-2 (L31) | 16 | [17] |

| 2b | MD2b-1 (M31) | 530 | [17] |

| 3a | - | 16 - 530 | [17][18] |

| 4a | - | 0.11 - 1.1 | [17] |

| 4d | - | 0.11 - 1.1 | [17] |

| 5a | - | 0.11 - 1.1 | [17] |

| 6a | - | 0.11 - 1.1 | [17] |

| 6e | - | 16 - 530 | [17] |

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.

Resistance to Ledipasvir

As with many antiviral agents, resistance to Ledipasvir can emerge through mutations in its target protein, NS5A. These resistance-associated substitutions (RASs) can significantly reduce the binding affinity of Ledipasvir to NS5A, thereby diminishing its antiviral activity.[8][9]

Table 2: Impact of Key NS5A Resistance-Associated Substitutions (RASs) on Ledipasvir Activity

| Genotype | Amino Acid Substitution | Fold Change in EC50 | Reference(s) |

| 1a | Q30E | >100 | [17] |

| 1a | Q30H/R | >100 | [6] |

| 1a | L31M | >100 | [6] |

| 1a | M28T | 61 | |

| 1a | Y93H/N | >1000 | |

| 1b | Y93H | >1000 | [19] |

| 1b | L31V | Modest | [9] |

Fold change in EC50 represents the factor by which the EC50 of the mutant virus is increased compared to the wild-type virus.

Key Experimental Protocols

A thorough understanding of Ledipasvir's mechanism of action has been facilitated by several key experimental techniques. Detailed methodologies for these assays are provided below.

HCV Replicon Assay (Luciferase Reporter)

This assay is a cornerstone for evaluating the in vitro potency of anti-HCV compounds.

Objective: To quantify the inhibition of HCV RNA replication by Ledipasvir.

Principle: A subgenomic HCV replicon containing a luciferase reporter gene is introduced into a human hepatoma cell line (e.g., Huh-7). The level of luciferase activity is directly proportional to the level of HCV RNA replication. The addition of an antiviral agent like Ledipasvir will inhibit replication, leading to a decrease in luciferase signal.

Detailed Protocol:

-

Cell Culture: Maintain Huh-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and non-essential amino acids at 37°C in a 5% CO2 incubator.

-

In Vitro Transcription of Replicon RNA:

-

Linearize the plasmid DNA containing the HCV luciferase replicon construct using a suitable restriction enzyme (e.g., ScaI).

-

Purify the linearized DNA.

-

Use a high-yield T7 RNA polymerase in vitro transcription kit to synthesize the replicon RNA.

-

Treat the reaction with DNase to remove the template DNA.

-

Purify the RNA transcripts.

-

-

Electroporation of Replicon RNA into Huh-7 Cells:

-

Harvest and wash Huh-7 cells, then resuspend them in a cytomix buffer.

-

Mix a defined amount of the in vitro transcribed replicon RNA with the cell suspension.

-

Transfer the mixture to an electroporation cuvette and apply an electrical pulse.

-

Immediately transfer the electroporated cells to fresh culture medium.

-

-

Assay Procedure:

-

Seed the electroporated cells into 96-well or 384-well plates.[8]

-

Prepare serial dilutions of Ledipasvir D-tartrate in culture medium.

-

Add the diluted compound to the cells. Include a vehicle control (e.g., DMSO) and a positive control (a known potent inhibitor).

-

Incubate the plates for 48-72 hours at 37°C.

-

-

Luciferase Assay:

-

Remove the culture medium and lyse the cells using a luciferase lysis buffer.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each drug concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the drug concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Radioligand Binding Assay

This assay directly measures the binding affinity of Ledipasvir to the NS5A protein.

Objective: To determine the dissociation constant (Kd) of the Ledipasvir-NS5A interaction.

Principle: A radiolabeled form of Ledipasvir (e.g., [3H]-Ledipasvir) is incubated with purified recombinant NS5A protein. The amount of radioligand bound to the protein is measured, and this data is used to calculate the binding affinity.

Detailed Protocol:

-

Recombinant NS5A Protein Purification:

-

Express a tagged (e.g., His-tagged) full-length NS5A protein in a suitable expression system (e.g., E. coli or insect cells).

-

Lyse the cells and purify the recombinant NS5A protein using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

-

Verify the purity and concentration of the protein.

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine a fixed concentration of purified NS5A protein with increasing concentrations of [3H]-Ledipasvir in a suitable binding buffer.

-

To determine non-specific binding, run a parallel set of reactions containing a high concentration of unlabeled Ledipasvir.

-

Incubate the reactions at room temperature to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Use a method to separate the protein-bound radioligand from the free radioligand. A common method is to use a spin column or filter plate that retains the protein while allowing the unbound ligand to pass through.

-

-

Quantification of Bound Radioligand:

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each radioligand concentration.

-

Plot the specific binding against the radioligand concentration and fit the data to a saturation binding curve to determine the Kd and Bmax (maximum number of binding sites). A Kd in the low nanomolar range was observed for Ledipasvir binding to NS5A.[20]

-

Site-Directed Mutagenesis and Resistance Analysis

This technique is used to introduce specific mutations into the NS5A gene to study their effect on Ledipasvir susceptibility.

Objective: To create NS5A resistance-associated substitutions (RASs) and evaluate their impact on Ledipasvir's antiviral activity.

Principle: Using a plasmid containing the NS5A gene as a template, primers containing the desired mutation are used in a PCR reaction to generate a mutated plasmid. This plasmid can then be used to produce mutant NS5A protein for binding assays or to generate mutant HCV replicons for susceptibility testing.

Detailed Protocol:

-

Primer Design: Design a pair of complementary primers that contain the desired mutation in the middle of the primer sequence.[11] The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.[11]

-

PCR Amplification:

-

Set up a PCR reaction containing the template plasmid, the mutagenic primers, a high-fidelity DNA polymerase (e.g., Pfu polymerase), and dNTPs.

-

Run the PCR for a specified number of cycles (typically 12-18) to amplify the mutated plasmid.

-

-

Digestion of Parental DNA:

-

Digest the PCR product with the DpnI restriction enzyme. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.

-

-

Transformation:

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight.

-

-

Verification of Mutation:

-

Isolate plasmid DNA from several colonies.

-

Sequence the NS5A gene to confirm the presence of the desired mutation and the absence of any other unintended mutations.

-

-

Functional Analysis:

-

Use the mutated plasmid to generate mutant HCV replicons for susceptibility testing in a replicon assay as described in section 5.1.

-

Compare the EC50 of Ledipasvir against the mutant replicon to that of the wild-type replicon to determine the fold change in resistance.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key molecular events in HCV replication involving NS5A and how Ledipasvir disrupts this process.

Caption: Overview of the HCV replication cycle within a host cell and the inhibitory action of Ledipasvir on the NS5A protein.

Caption: The functional states of NS5A, including dimerization and phosphorylation, and their roles in HCV replication, with the inhibitory point of Ledipasvir.

Caption: A logical workflow diagram illustrating the key experimental procedures used to characterize the antiviral activity and resistance profile of Ledipasvir.

Conclusion

This compound represents a highly effective and specific inhibitor of the HCV NS5A protein. Its mechanism of action, centered on the direct binding to NS5A Domain I, leads to the disruption of both viral RNA replication and virion assembly. The quantitative data from in vitro assays underscore its picomolar to nanomolar potency against a range of HCV genotypes. While the emergence of resistance-associated substitutions can diminish its efficacy, understanding the specific mutations that confer resistance is crucial for guiding treatment strategies. The experimental protocols detailed in this guide provide the foundational methodologies for the continued study of NS5A inhibitors and the broader field of HCV drug development. The continued elucidation of the intricate molecular interactions between Ledipasvir and NS5A will undoubtedly pave the way for the design of next-generation antiviral therapies.

References

- 1. HCV NS5A dimer interface residues regulate HCV replication by controlling its self-interaction, hyperphosphorylation, subcellular localization and interaction with cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigating the Hepatitis C Virus (HCV) RNA Translation Modulation by Non-Structural Protein 5A (NS5A) [harvest.usask.ca]

- 3. Gene Expression Profiling of Different Huh7 Variants Reveals Novel Hepatitis C Virus Host Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 5. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 6. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]

- 11. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 12. Correlation between NS5A Dimerization and Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. Ledipasvir and Sofosbuvir for Hepatitis C Genotype 4: A Proof of Concept Phase 2a Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iasusa.org [iasusa.org]

- 17. researchgate.net [researchgate.net]

- 18. Prevalence and Pattern of Resistance in NS5A/NS5B in Hepatitis C Chronic Patients Genotype 3 Examined at a Public Health Laboratory in the State of São Paulo, Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 19. JCI - Activation of the unfolded protein response and autophagy after hepatitis C virus infection suppresses innate antiviral immunity in vitro [jci.org]

- 20. Direct Binding of Ledipasvir to HCV NS5A: Mechanism of Resistance to an HCV Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

Ledipasvir D-tartrate: A Technical Guide to its Antiviral Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ledipasvir, a potent and specific inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A), is a cornerstone of modern direct-acting antiviral (DAA) therapy. This technical guide provides an in-depth analysis of the antiviral spectrum of activity of Ledipasvir D-tartrate. It details its mechanism of action, in vitro efficacy against various HCV genotypes and resistance-associated variants (RAVs), and the experimental protocols used to determine its activity. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of HCV and the development of novel antiviral agents.

Mechanism of Action

Ledipasvir targets the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[1][2][3] Although the precise mechanism is not fully elucidated, Ledipasvir is understood to inhibit NS5A's function, thereby disrupting the viral life cycle.[3][4] It is postulated that Ledipasvir prevents the hyperphosphorylation of NS5A, a state required for productive viral replication.[3][5] By binding to NS5A, Ledipasvir interferes with the formation of the replication complex and impairs the assembly of new viral particles.[4]

Signaling Pathway of HCV NS5A and Inhibition by Ledipasvir

Caption: Ledipasvir inhibits the function of the HCV NS5A protein.

In Vitro Antiviral Activity

The antiviral activity of Ledipasvir is most pronounced against HCV genotype 1, with picomolar efficacy.[1][3] Its activity against other genotypes varies, with reduced efficacy observed against genotypes 2 and 3.[1][3] The 50% effective concentration (EC50) is a standard measure of a drug's potency, representing the concentration required to inhibit 50% of viral replication in vitro.

Table 1: In Vitro Activity of Ledipasvir Against Wild-Type HCV Genotypes

| HCV Genotype/Subtype | EC50 (nM) | Reference(s) |

| Genotype 1a | 0.031 | [1][3] |

| Genotype 1b | 0.004 | [1][3] |

| Genotype 2a | - (less active) | [3][5] |

| Genotype 2b (L31) | 16 | [1] |

| Genotype 2b (M31) | 530 | [1] |

| Genotype 3a | 168 (less active) | [1][3][5] |

| Genotype 4a | 0.39 | [1] |

| Genotype 4d | 0.29 | [1] |

| Genotype 5a | 0.15 | [1] |

| Genotype 6a | 0.11 - 1.1 | [1] |

| Genotype 6e | 264 | [1] |

Resistance to Ledipasvir

Resistance to Ledipasvir is primarily associated with specific amino acid substitutions in the NS5A protein.[1] These resistance-associated variants (RAVs) can significantly reduce the susceptibility of the virus to the drug. The most common RAVs observed in vitro and in clinical settings are at positions Q30 and Y93.[1]

Table 2: In Vitro Activity of Ledipasvir Against Common NS5A Resistance-Associated Variants (RAVs)

| Genotype | NS5A Substitution | EC50 (nM) | Fold Change in EC50 vs. Wild-Type | Reference(s) |

| 1a | Q30E | - | 952 | [1] |

| 1a | Y93H | 103 | 3,309 | [1] |

| 1b | Y93H | 5.3 | 1,319 | [1] |

It is noteworthy that while the fold-change in resistance for the Y93H mutation is high in both genotypes 1a and 1b, Ledipasvir remains relatively active against genotype 1b replicons harboring this substitution.[1]

Experimental Protocols

The in vitro antiviral activity of Ledipasvir is predominantly determined using HCV replicon assays. These cell-based assays utilize engineered HCV subgenomic or full-length RNAs that can autonomously replicate within a human hepatoma cell line (e.g., Huh-7).

HCV Replicon Assay Protocol

-

Cell Culture: Huh-7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics at 37°C in a 5% CO2 incubator.

-

In Vitro Transcription: Plasmids containing the HCV replicon construct (often containing a reporter gene like luciferase) are linearized, and RNA is synthesized in vitro using a T7 RNA polymerase kit.

-

Electroporation: Cultured Huh-7 cells are harvested, washed, and resuspended in a cytomix buffer. The in vitro transcribed HCV replicon RNA is then introduced into the cells via electroporation.

-

Plating and Drug Treatment: The electroporated cells are plated in multi-well plates. After allowing the cells to adhere, they are treated with serial dilutions of this compound.

-

Incubation: The treated cells are incubated for a period of 48-72 hours to allow for HCV RNA replication and reporter gene expression.

-

Quantification of Viral Replication:

-

Reporter Gene Assay: If a luciferase reporter is used, the cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the level of HCV RNA replication.

-

RT-qPCR: Total cellular RNA is extracted, and the levels of HCV RNA are quantified using real-time reverse transcription-polymerase chain reaction (RT-qPCR).

-

-

Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of viral replication against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Antiviral Activity Testing

Caption: Workflow for determining the in vitro antiviral activity of Ledipasvir.

Resistance Testing Methodology

The identification of resistance-associated variants is crucial for understanding treatment failure and for the development of next-generation antivirals. Genotypic and phenotypic analyses are the primary methods used.

Genotypic Resistance Testing

Genotypic testing involves sequencing the NS5A region of the HCV genome from patient samples or from in vitro resistance selection experiments to identify known RAVs.

-

Sample Collection: Plasma or serum is collected from HCV-infected patients.

-

RNA Extraction: Viral RNA is extracted from the plasma/serum samples.

-

Reverse Transcription and PCR (RT-PCR): The NS5A region of the HCV genome is reverse transcribed into cDNA and then amplified using PCR with genotype-specific primers.

-

Sequencing: The amplified PCR product is sequenced using either Sanger sequencing or Next-Generation Sequencing (NGS). NGS allows for the detection of minor viral variants.

-

Sequence Analysis: The obtained nucleotide sequence is translated into an amino acid sequence and compared to a wild-type reference sequence to identify any substitutions.

Phenotypic Resistance Testing

Phenotypic testing assesses the in vitro susceptibility of HCV replicons containing specific NS5A mutations to Ledipasvir.

-

Site-Directed Mutagenesis: Known RAVs are introduced into a wild-type HCV replicon plasmid using site-directed mutagenesis.

-

HCV Replicon Assay: The antiviral activity of Ledipasvir against the mutant replicons is then determined using the HCV replicon assay described in section 4.1.

-

Fold-Change Calculation: The EC50 value for the mutant replicon is compared to the EC50 value for the wild-type replicon to calculate the fold-change in resistance.

Experimental Workflow for Resistance Characterization

Caption: Workflow for genotypic and phenotypic resistance testing.

Conclusion

This compound is a highly effective inhibitor of HCV NS5A, demonstrating potent antiviral activity, particularly against genotype 1. Its mechanism of action, centered on the disruption of viral RNA replication and virion assembly, has been a significant advancement in the treatment of chronic hepatitis C. Understanding the spectrum of its activity, including its efficacy against various genotypes and the development of resistance, is critical for its optimal clinical use and for the ongoing development of novel antiviral strategies. The experimental protocols detailed in this guide provide a framework for the continued investigation of Ledipasvir and other NS5A inhibitors.

References

- 1. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 3. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Binding Affinity of Ledipasvir D-tartrate to the NS5A Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Ledipasvir D-tartrate to the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A). It includes quantitative binding data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.

Quantitative Binding Affinity Data

Ledipasvir is a potent inhibitor of the HCV NS5A protein, demonstrating high-affinity binding that is crucial for its antiviral activity. The following table summarizes key quantitative data characterizing the interaction between Ledipasvir and NS5A.

| Parameter | Value | Method | Cell Line/System | Genotype | Reference |

| Dissociation Constant (Kd) | 58.9 ± 6.6 nM | Radioligand Binding Assay | Recombinant full-length NS5A-6HIS | 1b | [1] |

| Inhibitory Constant (Ki) | 149.0 nM | Competitive Radioligand Binding Assay | Recombinant full-length NS5A-6HIS | 1b | [1][2] |

| Half-maximal Inhibitory Concentration (IC50) | 149.0 nM | Competitive Radioligand Binding Assay vs. 3H-LDV | Recombinant full-length NS5A-6HIS | 1b | [1] |

| Half-maximal Effective Concentration (EC50) | 0.031 nM | Replicon Assay | - | 1a | [3] |

| Half-maximal Effective Concentration (EC50) | 0.004 nM | Replicon Assay | - | 1b | [3] |

| Half-maximal Effective Concentration (EC50) | 21 nM | Replicon Assay | JFH-1 (L31) | 2a | [3] |

| Half-maximal Effective Concentration (EC50) | 249 nM | Replicon Assay | J6 (M31) | 2a | [3] |

| Half-maximal Effective Concentration (EC50) | 168 nM | Replicon Assay | - | 3a | [3] |

| Half-maximal Effective Concentration (EC50) | 0.39 nM | Replicon Assay | - | 4a | [3] |

| Half-maximal Effective Concentration (EC50) | 0.15 nM | Replicon Assay | - | 5a | [3] |

| Half-maximal Effective Concentration (EC50) | 0.11 - 1.1 nM | Replicon Assay | - | 6a | [3] |

Experimental Protocols

The determination of the binding affinity of Ledipasvir to NS5A involves various biophysical and biochemical assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Kd Determination

This protocol describes a direct binding assay using tritium-labeled Ledipasvir (3H-LDV) to determine the dissociation constant (Kd) for its interaction with recombinant NS5A protein.[1][4]

Materials:

-

Recombinant His-tagged NS5A (NS5A-6HIS)

-

Tritium-labeled Ledipasvir (3H-LDV)

-

Unlabeled Ledipasvir

-

Binding Buffer (Buffer C)

-

Ni-NTA-agarose beads

-

Wash Buffer (Buffer A)

-

Elution Buffer (Buffer A with 300 mM imidazole)

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Reaction Setup: In a final volume of 200 μl of Buffer C, mix 50 nM of NS5A-6HIS with varying concentrations of 3H-LDV. To determine non-specific binding, a parallel set of reactions is prepared in the presence of a high concentration (100 μM) of unlabeled Ledipasvir.

-

Incubation: Incubate the reactions for 4 hours at room temperature to allow the binding to reach equilibrium.

-

Complex Capture: Load each reaction mixture onto a 2-ml column packed with 0.25 ml of Ni-NTA-agarose beads. This allows the His-tagged NS5A and any bound 3H-LDV to be captured by the nickel-charged resin.

-

Washing: Wash each column with 5 ml of Buffer A to remove unbound 3H-LDV.

-

Elution: Elute the NS5A-3H-LDV complex from the column with 1.5 ml of Elution Buffer.

-

Quantification: Add the eluate to scintillation fluid and quantify the amount of eluted 3H-LDV using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each 3H-LDV concentration. The resulting saturation curve is then fitted to a one-site binding model to determine the Kd and Bmax (maximum specific binding).

Caption: Experimental workflow for the radioligand binding assay.

Surface Plasmon Resonance (SPR)

While a specific protocol for Ledipasvir-NS5A interaction using SPR is not detailed in the provided search results, the general principles of this label-free technique are as follows:

Principle: SPR measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. One molecule (the ligand, e.g., NS5A) is immobilized on the sensor surface, and the other (the analyte, e.g., Ledipasvir) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index, which is proportional to the change in mass on the sensor surface.

General Procedure:

-

Ligand Immobilization: The NS5A protein is covalently coupled to the sensor chip surface.

-

Analyte Injection: A solution containing Ledipasvir at various concentrations is injected over the sensor surface, allowing for association with the immobilized NS5A.

-

Dissociation: A buffer solution without Ledipasvir is flowed over the chip to monitor the dissociation of the complex.

-

Data Analysis: The resulting sensorgram (a plot of response units versus time) is analyzed to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.

Principle: A solution of the ligand (Ledipasvir) is titrated into a solution of the macromolecule (NS5A) in a sample cell. The heat change upon each injection is measured and plotted against the molar ratio of ligand to macromolecule.

General Procedure:

-

Sample Preparation: NS5A is placed in the sample cell, and Ledipasvir is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.

-

Titration: A series of small injections of Ledipasvir are made into the NS5A solution.

-

Heat Measurement: The heat change after each injection is measured by a sensitive calorimeter.

-

Data Analysis: The resulting binding isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Mechanism of Action and Signaling Pathway

NS5A is a critical component of the HCV replication complex, a multi-protein assembly responsible for replicating the viral RNA genome.[5] It is a phosphoprotein that exists in different phosphorylation states and plays a central role in both viral replication and the assembly of new virus particles.[6] Ledipasvir exerts its antiviral effect by directly binding to NS5A and disrupting its functions.[3] The exact mechanism is believed to involve the inhibition of NS5A's roles in the formation of the membranous web, which is the site of HCV RNA replication, and in the subsequent assembly of virions.[5][6]

Caption: Mechanism of Ledipasvir action on the HCV life cycle.

References

- 1. Direct Binding of Ledipasvir to HCV NS5A: Mechanism of Resistance to an HCV Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 5. NS5A domain I antagonises PKR to facilitate the assembly of infectious hepatitis C virus particles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

Structural Analysis of Ledipasvir D-tartrate Crystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analysis of Ledipasvir D-tartrate crystals. Ledipasvir, an inhibitor of the hepatitis C virus (HCV) NS5A protein, is a critical component of combination therapies for chronic HCV infection. The D-tartrate salt form of Ledipasvir is a crystalline solid, and understanding its solid-state properties is paramount for drug development, formulation, and ensuring therapeutic efficacy. This document summarizes key quantitative data from crystallographic and thermal analyses and outlines detailed experimental protocols.

Crystallographic Analysis

The crystalline form of this compound has been characterized primarily by X-ray Powder Diffraction (XRPD). While a complete single-crystal structure is not publicly available, XRPD provides a distinctive fingerprint of the crystalline lattice.

X-ray Powder Diffraction (XRPD) Data

The XRPD pattern of crystalline this compound exhibits several characteristic peaks, which are crucial for identification and quality control.

| Peak Position (°2θ ± 0.2°) | Significance |

| 4.0 | Primary Characterizing Peak |

| 10.3 | Primary Characterizing Peak |

| 19.7 | Primary Characterizing Peak |

| 9.1 | Additional Characterizing Peak |

| 12.7 | Additional Characterizing Peak |

| 24.0 | Additional Characterizing Peak |

Data sourced from patent literature. The XRPD analysis was conducted using Cu-Kα radiation at a wavelength of 1.54178 Å.

Experimental Protocol: X-ray Powder Diffraction

The following protocol outlines a standard procedure for the XRPD analysis of a crystalline pharmaceutical salt like this compound.

Objective: To obtain the XRPD pattern of the crystalline material for identification and phase purity assessment.

Instrumentation: A laboratory X-ray diffractometer equipped with a copper anode X-ray tube and a sensitive detector.

Sample Preparation:

-

Gently grind a small amount of the this compound sample using a mortar and pestle to ensure a fine, homogeneous powder.[1] This minimizes preferred orientation effects.

-

Carefully pack the powdered sample into a sample holder, ensuring a flat and level surface. For small sample quantities, a low-background silicon wafer mount can be utilized.[2]

Data Collection:

-

Mount the sample holder in the diffractometer.

-

Set the instrument parameters. A typical scan range for pharmaceutical compounds is from 3° to 40° 2θ.[3]

-

The X-ray source is operated at a standard power setting (e.g., 40 kV and 40 mA).

-

Data is collected with a step size of, for example, 0.02° 2θ and a dwell time per step that ensures adequate signal-to-noise ratio.

Data Analysis:

-

The resulting diffractogram is processed to identify the peak positions (°2θ) and their relative intensities.

-

The obtained peak list is compared against the known characteristic peaks of this compound for confirmation of its identity and crystalline form.

Thermal Analysis

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal properties of this compound, such as its melting point and thermal stability.

Differential Scanning Calorimetry (DSC) Data

DSC analysis of this compound reveals a key thermal event associated with its melting.

| Thermal Event | Temperature (°C) | Description |

| Endotherm | ~ 221 | Corresponds to the melting of the crystalline form. |

This endothermic event is a critical parameter for the identification of this specific crystalline form.

Experimental Protocol: Differential Scanning Calorimetry

The following is a representative protocol for the DSC analysis of a crystalline active pharmaceutical ingredient (API) like this compound.

Objective: To determine the melting point and other thermal transitions of the crystalline material.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Sample Preparation:

-

Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.[4]

-

Hermetically seal the pan to ensure a closed system, especially if solvates or hydrates are suspected.[4] An empty, sealed aluminum pan is used as a reference.

Data Collection:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a starting temperature, for example, 30°C.

-

Heat the sample at a constant rate, typically 10°C/min, up to a final temperature well above the expected melting point (e.g., 250°C).[5][6]

-

The analysis is performed under an inert nitrogen atmosphere with a constant purge gas flow (e.g., 50 mL/min).[5]

Data Analysis:

-

The resulting thermogram, a plot of heat flow versus temperature, is analyzed to identify endothermic and exothermic events.

-

The onset temperature of the melting endotherm is determined as the melting point of the substance.

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA is performed to evaluate the thermal stability and determine the presence of volatile components such as water or residual solvents.

Objective: To measure changes in the mass of the sample as a function of temperature.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample into a TGA pan.

Data Collection:

-

Place the sample pan into the TGA furnace.

-

Heat the sample at a controlled rate, for instance, 10°C/min, over a specified temperature range (e.g., from room temperature to 300°C).[6]

-

The experiment is conducted under a controlled atmosphere, typically flowing nitrogen, to prevent oxidative degradation.[6]

Data Analysis:

-

The TGA curve, which plots the percentage of weight loss against temperature, is analyzed.

-

Significant weight loss events are correlated with temperature ranges to understand desolvation, dehydration, or decomposition processes.[7]

Conclusion

The structural and thermal analysis of this compound crystals provides critical data for its characterization and quality control in pharmaceutical development. The distinct XRPD pattern and the characteristic melting endotherm observed in DSC are key identifiers for this crystalline form. The experimental protocols detailed in this guide represent standard methodologies for obtaining reliable and reproducible data for crystalline pharmaceutical salts. A thorough understanding of these solid-state properties is essential for ensuring the stability, bioavailability, and overall quality of the final drug product.

References

A Comprehensive Technical Guide to the Solubility Profile of Ledipasvir D-tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Ledipasvir D-tartrate, a key active pharmaceutical ingredient (API) in the treatment of Hepatitis C. The following sections detail its solubility in various solvent systems, standardized experimental protocols for solubility determination, and the mechanism of action of Ledipasvir.

Introduction to Ledipasvir

Ledipasvir is a potent, direct-acting antiviral agent that targets the Hepatitis C virus (HCV) NS5A protein, which is essential for viral replication. It is often co-formulated with Sofosbuvir, an NS5B polymerase inhibitor, to provide a highly effective combination therapy. The D-tartrate salt of Ledipasvir is a crystalline solid form of the drug. Understanding the solubility of this compound is critical for formulation development, bioavailability, and ensuring therapeutic efficacy.

Solubility Profile of Ledipasvir and its D-tartrate Salt

Comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively available in the public domain. However, based on available technical datasheets and patents, a general solubility profile can be constructed. It is important to distinguish between the free base form (Ledipasvir) and the D-tartrate salt, as their solubility properties differ.

Table 1: Quantitative Solubility Data for Ledipasvir (Free Base)

| Solvent System | Approximate Solubility (mg/mL) | Notes |

| Ethanol | ~ 30 | Data for Ledipasvir free base. |

| Dimethyl Sulfoxide (DMSO) | ~ 20 | Data for Ledipasvir free base.[1] |

| Dimethylformamide (DMF) | ~ 30 | Data for Ledipasvir free base.[1] |

| 1:2 Ethanol:PBS (pH 7.2) | ~ 0.33 | For maximal solubility in aqueous buffers, Ledipasvir should first be dissolved in ethanol.[1] |

Table 2: Qualitative and Semi-Quantitative Solubility of this compound

| Solvent System | Solubility Description | Notes |

| Water | Soluble | While described as soluble, a patent indicates that the aqueous solubility of the parent compound over a wider pH range is very low, at less than 1 µg/mL.[2] |

| Methanol | Soluble | Quantitative data is not specified.[3] |

| Ethanol | Soluble | Quantitative data is not specified.[3] |

| Aqueous Media (pH 3) | Improved Dissolution | The D-tartrate form exhibits a dissolution rate 5 to 10 times faster than other forms in moderately acidic aqueous media.[2] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | This vehicle is suitable for in vivo studies. |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | An alternative vehicle for in vivo administration. |

Ledipasvir is characterized as being sparingly soluble in aqueous buffers[1]. The D-tartrate salt form is noted to enhance the dissolution properties in aqueous media, particularly under acidic conditions[2].

Experimental Protocols for Solubility Determination

The following section outlines a detailed methodology for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method.

Principle of the Shake-Flask Method

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent. The method involves adding an excess amount of the solid drug to the solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then quantified.

Materials and Equipment

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, phosphate buffers of various pH, methanol, ethanol, DMSO)

-

Volumetric flasks, vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the mixtures to shake for a sufficient period to reach equilibrium (typically 24 to 72 hours). Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the supernatant using a syringe filter to remove any undissolved particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification by HPLC

The concentration of Ledipasvir in the diluted supernatant is determined using a validated stability-indicating RP-HPLC method.

-

Chromatographic Conditions (Example):

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.5) in a ratio of 60:40 or 70:30.

-

Flow Rate: 1.0 mL/min

-

Detection: UV absorbance at approximately 248 nm or 259 nm.

-

Injection Volume: 10 µL

-

Column Temperature: 35 °C

-

-

Analysis:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Inject the diluted sample onto the HPLC system and determine the peak area corresponding to Ledipasvir.

-

Calculate the concentration of Ledipasvir in the original supernatant by applying the dilution factor.

-

Visualizing the Experimental Workflow and Mechanism of Action

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Signaling Pathway: Ledipasvir's Inhibition of HCV Replication

Ledipasvir inhibits the HCV NS5A protein, a key component of the viral replication complex. The following diagram illustrates this inhibitory action.

Caption: Ledipasvir's Mechanism of Action.

Conclusion

The solubility of this compound is a critical parameter influencing its formulation and bioavailability. While specific quantitative data for the D-tartrate salt is limited, it is known to be soluble in water and common organic solvents like methanol and ethanol. The free base form exhibits good solubility in organic solvents such as ethanol, DMSO, and DMF. For aqueous systems, its solubility is low but can be enhanced by first dissolving in an organic solvent or by using the D-tartrate salt in an acidic medium. The standardized shake-flask method coupled with HPLC analysis provides a reliable means of determining its solubility for research and development purposes.

References

In Vitro Antiviral Activity of Ledipasvir Against HCV Replicons: A Technical Guide

Introduction

Ledipasvir (LDV), developed by Gilead Sciences, is a potent direct-acting antiviral (DAA) agent for the treatment of chronic Hepatitis C Virus (HCV) infection.[1][2] It is a key component of the fixed-dose combination tablet Harvoni, which also contains the NS5B polymerase inhibitor sofosbuvir.[3][4] Ledipasvir targets the HCV Non-Structural Protein 5A (NS5A), a critical phosphoprotein involved in viral RNA replication, and the assembly and secretion of new virus particles.[1][5][6][7][8] This technical guide provides an in-depth overview of the in vitro antiviral activity of Ledipasvir against HCV replicons, focusing on its mechanism of action, experimental evaluation, potency across various genotypes, and resistance profile.

Mechanism of Action

Ledipasvir exerts its antiviral effect by specifically inhibiting the function of the HCV NS5A protein. NS5A is a multifunctional protein essential for the HCV life cycle, playing crucial roles in both the replication of the viral genome and the assembly of new virions.[5][8] Although the precise mechanism is not fully elucidated, it is proposed that Ledipasvir prevents the hyperphosphorylation of NS5A, a step necessary for viral production.[5] By binding to NS5A, Ledipasvir disrupts the formation of the viral replication complex and interferes with virion assembly, thereby potently inhibiting HCV replication.[2][8]

Experimental Protocols

The in vitro antiviral activity of Ledipasvir is primarily evaluated using HCV replicon systems. These systems are powerful tools in drug discovery, allowing for the study of viral replication in a controlled cell culture environment.

HCV Replicon System

HCV replicons are subgenomic RNA molecules that can replicate autonomously within cultured hepatoma cells, most commonly Huh-7 human hepatoma cells or their derivatives.[9][10] These replicons contain the HCV non-structural proteins (NS3 to NS5B) necessary for RNA replication but lack the structural proteins, rendering them incapable of producing infectious virus particles.[9] Often, a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin phosphotransferase, conferring resistance to the antibiotic G418) is included in the replicon construct to quantify viral replication.[9][10]

Antiviral Activity Assay (EC50 Determination)

The 50% effective concentration (EC50) is a key metric for antiviral potency, representing the drug concentration required to inhibit 50% of viral replication. The general workflow for determining the EC50 of Ledipasvir is as follows:

-

Cell Plating: Huh-7 cells harboring a stable HCV replicon (e.g., genotype 1a or 1b) are seeded into 96- or 384-well plates.

-

Drug Treatment: The cells are then exposed to serial dilutions of Ledipasvir. Control wells receive no drug.

-

Incubation: The plates are incubated for a period, typically 3 days, to allow for HCV replication and the antiviral effect to manifest.

-

Quantification of Replication: The level of HCV RNA replication is measured. If a luciferase reporter is used, a substrate is added, and the resulting luminescence is quantified. For neomycin-selectable replicons, cell viability assays or quantification of HCV RNA via RT-qPCR can be used.

-

Data Analysis: The luminescence or RNA levels are plotted against the drug concentration. A dose-response curve is generated, from which the EC50 value is calculated.

Quantitative Data: In Vitro Potency of Ledipasvir

Ledipasvir demonstrates potent antiviral activity against various HCV genotypes, with particularly high potency against genotypes 1a and 1b.[3][4] Its efficacy, however, varies significantly across different genotypes and even subtypes.

Table 1: EC50 Values of Ledipasvir against HCV Genotype Replicons

| HCV Genotype/Subtype | Replicon Strain | EC50 (nM) |

| Genotype 1a | - | 0.031 |

| Genotype 1b | - | 0.004 |

| Genotype 2a | JFH-1 (L31) | 21 |

| Genotype 2a | J6 (M31) | 249 |

| Genotype 2b | MD2b8-2 (L31) | 16 |

| Genotype 2b | MD2b-1 (M31) | 530 |

| Genotype 3a | - | 168 |

| Genotype 4a | - | 0.39 |

| Genotype 4d | - | 0.29 |

| Genotype 5a | - | 0.15 |

| Genotype 6a | - | 0.11 - 1.1 |

| Genotype 6e | - | 264 |

Data sourced from in vitro replicon studies.[3][4]

As shown in the table, Ledipasvir has picomolar activity against genotypes 1a and 1b.[3][4] It is also highly active against genotypes 4, 5, and 6a.[3] However, it exhibits significantly less activity against genotypes 2a, 2b, 3a, and 6e, with EC50 values in the nanomolar range.[3][4] The difference in activity within genotype 2 is linked to polymorphisms at amino acid position 31 in NS5A.[3]

Resistance Profile

As with other DAAs, treatment with Ledipasvir can lead to the selection of HCV variants with reduced susceptibility, known as resistance-associated variants (RAVs).[11]

Selection of Resistance-Associated Variants

In vitro resistance selection studies involve culturing HCV replicon cells in the presence of increasing concentrations of Ledipasvir. This process selects for viral populations with mutations in the NS5A gene that confer a survival advantage. The primary RAVs identified through these in vitro studies include substitutions at key amino acid positions in the NS5A protein.[3][4]

Key Resistance Mutations

The most significant RAVs for Ledipasvir are located in the NS5A protein. In vitro studies have identified single amino acid substitutions that can confer high levels of resistance. These findings are consistent with RAVs observed in patients who fail Ledipasvir-containing regimens.[3][12]

Table 2: Key NS5A Resistance-Associated Variants for Ledipasvir

| Genotype | Amino Acid Position | Substitution |

| Genotype 1a | M28 | T/V |

| Q30 | E/H/R | |

| L31 | M/V | |

| Y93 | H/N | |

| Genotype 1b | L31 | M/V |

| Y93 | H/N |

Data compiled from multiple resistance profiling studies.[3][9][13]

Substitutions at position Y93, particularly Y93H, are common and confer significant resistance to Ledipasvir.[3][13] The presence of these RAVs at baseline can impact treatment outcomes, although this is often mitigated by combination therapy with other DAAs like sofosbuvir.[12]

Combination Activity

In vitro combination studies have shown that Ledipasvir has additive to moderately synergistic antiviral activity when combined with other classes of HCV DAAs, such as NS3/4A protease inhibitors and the NS5B polymerase inhibitor sofosbuvir.[3][4] Importantly, Ledipasvir remains fully active against replicons containing RAVs to NS3 or NS5B inhibitors, highlighting its distinct mechanism of action and the value of combination therapy to combat resistance.[3][4]

Conclusion

Ledipasvir is a highly potent inhibitor of the HCV NS5A protein, demonstrating picomolar to low nanomolar activity against a range of HCV genotypes in vitro, with exceptional potency against genotypes 1a and 1b. The HCV replicon system has been instrumental in elucidating its mechanism, quantifying its antiviral potency, and characterizing its resistance profile. While the emergence of resistance-associated variants in NS5A is a clinical consideration, the synergistic effect of Ledipasvir in combination with other direct-acting antivirals provides a high barrier to resistance and forms the basis of highly effective, curative therapies for chronic Hepatitis C.

References

- 1. Ledipasvir - Wikipedia [en.wikipedia.org]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. drugs.com [drugs.com]

- 7. droracle.ai [droracle.ai]

- 8. m.youtube.com [m.youtube.com]

- 9. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 10. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polymorphisms and resistance mutations of hepatitis C virus on sequences in the European hepatitis C virus database - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Quantification of Ledipasvir in Human Plasma by LC-MS/MS

Introduction

Ledipasvir is a direct-acting antiviral agent highly effective in the treatment of chronic hepatitis C virus (HCV) infection, often in combination with sofosbuvir. Accurate quantification of ledipasvir in plasma is crucial for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring to ensure optimal treatment efficacy and safety. This document outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ledipasvir in human plasma.

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry combined with the separation power of liquid chromatography. The procedure involves the extraction of ledipasvir and an internal standard (IS) from a plasma matrix, followed by chromatographic separation and detection. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Positive electrospray ionization (ESI+) is commonly used for the analysis of ledipasvir.

Experimental Protocols

1. Materials and Reagents

-

Ledipasvir reference standard

-

Internal Standard (IS) (e.g., Daclatasvir or a stable isotope-labeled ledipasvir)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (≥ 99.8% purity)

-

Ammonium formate

-

Human plasma with K2 EDTA as an anticoagulant

-

Ethyl acetate (for liquid-liquid extraction)

2. Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve ledipasvir and the IS in methanol or acetonitrile to obtain a final concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of acetonitrile and water to create working solutions for calibration curve standards and quality control (QC) samples.

3. Calibration Standards and Quality Control (QC) Samples

-